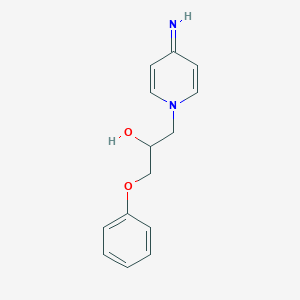
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring with an imino group at the 4-position and a phenoxypropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of 4-aminopyridine with phenoxypropanol under specific conditions. One common method includes:
Starting Materials: 4-aminopyridine and phenoxypropanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The 4-aminopyridine is first reacted with an aldehyde to form an imine intermediate. This intermediate is then reacted with phenoxypropanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenoxypropanol moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminopyridin-1-yl)-3-phenoxypropan-2-ol: Similar structure but with an amino group instead of an imino group.
1-(4-Hydroxypyridin-1-yl)-3-phenoxypropan-2-ol: Contains a hydroxyl group at the 4-position of the pyridine ring.
1-(4-Methylpyridin-1-yl)-3-phenoxypropan-2-ol: Features a methyl group at the 4-position.
Uniqueness
1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol is unique due to the presence of the imino group, which can participate in specific interactions with biological targets, potentially leading to unique biological activities and applications.
Eigenschaften
CAS-Nummer |
66307-09-3 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-(4-iminopyridin-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C14H16N2O2/c15-12-6-8-16(9-7-12)10-13(17)11-18-14-4-2-1-3-5-14/h1-9,13,15,17H,10-11H2 |
InChI-Schlüssel |
NBUCKBCURZMBSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(CN2C=CC(=N)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


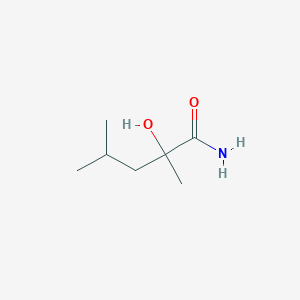
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)


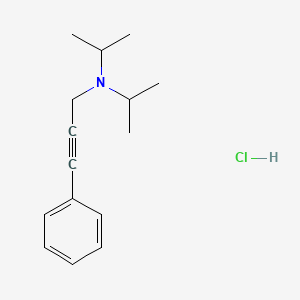

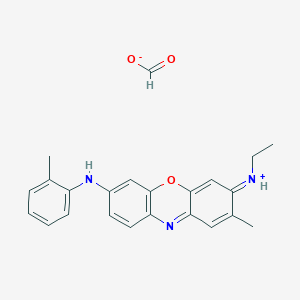
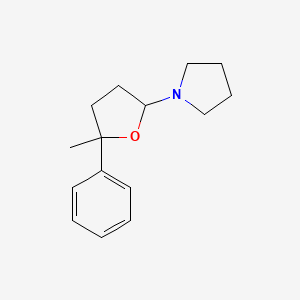
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)

![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)

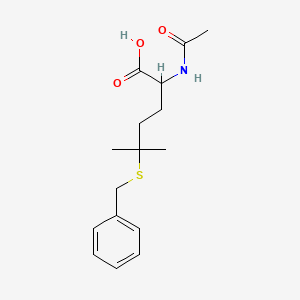
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
